molecular formula C6H13NO2S B1671406 L-Ethionine CAS No. 13073-35-3

L-Ethionine

Cat. No. B1671406
CAS RN: 13073-35-3
M. Wt: 163.24 g/mol
InChI Key: GGLZPLKKBSSKCX-UHFFFAOYSA-N
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Patent
US04055653

Procedure details

1-carboxy-3-ethylsulfonyl-propylamine; 1-carboxy-4-methylthiobutyl amine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([NH2:12])[CH2:5][CH2:6][S:7]([CH2:10][CH3:11])(=O)=O)([OH:3])=[O:2].C(C(N)CCCSC)(O)=O>>[C:1]([CH:4]([NH2:12])[CH2:5][CH2:6][S:7][CH2:10][CH3:11])([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C(CCS(=O)(=O)CC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C(CCCSC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C(CCSCC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04055653

Procedure details

1-carboxy-3-ethylsulfonyl-propylamine; 1-carboxy-4-methylthiobutyl amine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([NH2:12])[CH2:5][CH2:6][S:7]([CH2:10][CH3:11])(=O)=O)([OH:3])=[O:2].C(C(N)CCCSC)(O)=O>>[C:1]([CH:4]([NH2:12])[CH2:5][CH2:6][S:7][CH2:10][CH3:11])([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C(CCS(=O)(=O)CC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C(CCCSC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C(CCSCC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.